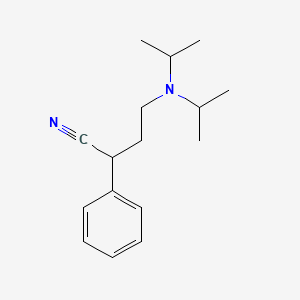

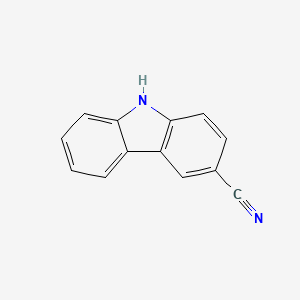

![molecular formula C22H27N7O B3145313 Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]- CAS No. 571190-22-2](/img/structure/B3145313.png)

Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-

Descripción general

Descripción

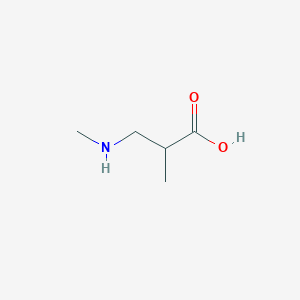

This compound is a derivative of pyrido[2,3-d]pyrimidin-7(8H)-one . It’s an impurity of Palbociclib, a drug used for the treatment of ER-positive and HER2-negative breast cancer .

Synthesis Analysis

The synthesis of similar compounds involves a variety of methods . A serendipitous discovery has allowed the development of an autocatalytic photochemical dehydrogenation process by irradiating at 450 or 365 nm in DMSO, in the presence of air, and at room temperature .Molecular Structure Analysis

The molecular formula of this compound is C15H17N3O3 .Aplicaciones Científicas De Investigación

Cancer Therapy

Palbociclib, also known as PD 0332991, is a potent and selective inhibitor of cyclin-dependent kinase 4 (Cdk4, IC 50 = 11nM) and cyclin-dependent kinase 6 (Cdk6, IC 50 = 16nM). The phosphorylation of retinoblastoma protein (Rb) by Cdk4 and Cdk6 leads to G1-S phase advancement, which is an important checkpoint for cell division . This regulation of the cell cycle makes the activation and inhibition of Cdk4 and Cdk6 highly researched .

Cell Signaling Studies

Palbociclib has been used in Western blot analysis of extracts from MCF7 cells, untreated or treated with Palbociclib (1 μM, 24 hr), using Phospho-Rb (Ser807/811) (D20B12) XP® Rabbit mAb #8516 (upper), Rb (D20) Rabbit mAb #9313 (middle), or α-Actinin (D6F6) XP® Rabbit mAb #6487 (lower) .

Bioanalytical Method Development

A novel method was developed and validated for the quantification of the three approved CDK4/6 inhibitors (abemaciclib, palbociclib, and ribociclib) in both human and mouse plasma and mouse tissue homogenates (liver, kidney, spleen, brain, and small intestine) using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) .

Drug Resistance Studies

Research has been conducted into the development of resistance to monotherapy with CDK4/6 inhibitors, including Palbociclib .

Proteolysis Targeting Chimera (PROTAC)

Palbociclib has been studied in the context of PROTAC, a unique and pioneering technique for degrading CDK4/6 enzymes .

Preclinical Studies

The method for quantifying Palbociclib in various biological matrices was successfully applied for the analysis of mouse samples from preclinical studies .

Mecanismo De Acción

Target of Action

6-Desacetyl Palbociclib, also known as Palbociclib, is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6) . Both CDK4 and CDK6 are key regulators of cell division .

Mode of Action

Palbociclib acts by binding to the ATP pocket of CDK4/6, inhibiting their activity . This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), which is a crucial step in the cell cycle transition from the G1 (growth) phase to the S (DNA synthesis) phase . By blocking this transition, Palbociclib controls cell growth, inducing G1 arrest and reducing cell-cycle progression .

Biochemical Pathways

The primary biochemical pathway affected by Palbociclib is the cell cycle . The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . Its deregulation or overexpression induces abnormal cell proliferation and cancer development . Therefore, the inhibition of CDK4/6 by Palbociclib is a crucial step in controlling cell proliferation and tumor growth .

Pharmacokinetics

Palbociclib exhibits a large inter-individual variability in exposure and is extensively metabolized by cytochrome P450 3A4 . The pharmacokinetic exposure of Palbociclib increases in a dose-proportional manner .

Result of Action

The inhibition of CDK4/6 by Palbociclib results in the control of cell growth by inducing G1 arrest and reducing cell-cycle progression . This leads to a decrease in tumor activity and an increase in progression-free survival (PFS) in patients with advanced or metastatic breast cancer .

Action Environment

The action of Palbociclib can be influenced by environmental factors such as the presence of strong cytochrome P450 3A4 modulators, which can dramatically affect its exposure . Additionally, the storage conditions of the compound can impact its stability . It is recommended to store Palbociclib in a desiccated form at -20°C to prevent loss of potency .

Direcciones Futuras

Propiedades

IUPAC Name |

8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O/c1-15-12-20(30)29(16-4-2-3-5-16)21-18(15)14-25-22(27-21)26-19-7-6-17(13-24-19)28-10-8-23-9-11-28/h6-7,12-14,16,23H,2-5,8-11H2,1H3,(H,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXDMBXWILKORE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]- | |

CAS RN |

571190-22-2 | |

| Record name | 6-Desacetyl palbociclib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571190222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-DESACETYL PALBOCICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M89JRK55G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

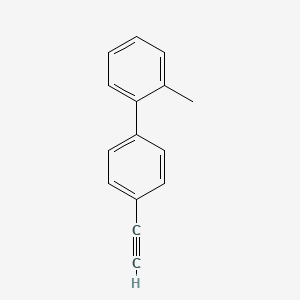

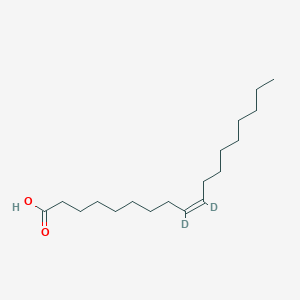

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one](/img/structure/B3145231.png)

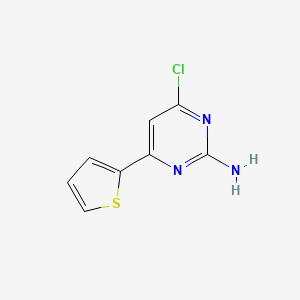

![4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl](/img/structure/B3145291.png)

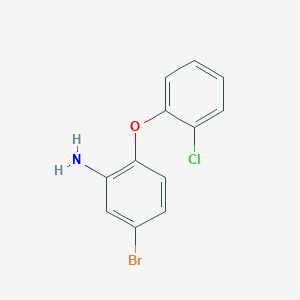

![6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3145309.png)

![[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B3145319.png)